

Inter-laboratory comparison of 1,1,2,2-tetrachloroethane measurements

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Compound of Interest

Compound Name: 1,1,2,2-Tetrachloroethane

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An Inter-laboratory Guide to the Measurement of 1,1,2,2-Tetrachloroethane

This guide provides a comparative overview of analytical methodologies for the quantitative determination of **1,1,2,2-tetrachloroethane**. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable measurement of this compound in various matrices. This document summarizes performance data from established methods and provides detailed experimental protocols to assist laboratories in selecting and implementing the most appropriate technique for their specific needs.

Data Presentation

The following table summarizes the performance of various analytical methods for the determination of **1,1,2,2-tetrachloroethane** across different sample matrices. This allows for a direct comparison of detection limits, recovery rates, and the analytical techniques employed.

Sample Matrix	Preparation Method	Analytical Method	Sample Detection Limit	Percent Recovery	Reference
Water	Purge and Trap	GC/MS (e.g., EPA Method 524.2)	0.02–10 ppb	88–116.7%	[1]
Air	Adsorption onto Tenax, Thermal Desorption	HRGC/MS	No data	80-120%	[2]
Air	Solid Sorbent Tube (Petroleum Charcoal)	GC/FID (NIOSH Method 1019)	0.01 mg per sample	Not specified	[3][4]
Blood	Purge and Trap with Isotope Dilution	GC/HRMS	0.005 ppb	76-116%	[5]
Blood, Urine	Solid-Phase Microextraction (SPME)	GC/MS	0.5 µg/L (blood), 4 ng/L (urine)	No data	[5]
Soil and Sediment	Methanol Extraction, Purge and Trap	GC/ECD/FID	0.05 µg/g	84–86%	[2]
Biological Tissues	Homogenization with Isooctane, Headspace	GC/ECD	400 ng/g	90–100%	[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely recognized and validated methods from regulatory agencies and scientific literature.

Analysis of 1,1,2,2-Tetrachloroethane in Water by Purge and Trap GC/MS (Based on EPA Method 524.2)

This method is suitable for the determination of volatile organic compounds, including **1,1,2,2-tetrachloroethane**, in drinking water, groundwater, and surface water.[\[7\]](#)

- Sample Preparation:
 - Collect water samples in 40 mL vials with a septum, ensuring no headspace.
 - If residual chlorine is present, add a dechlorinating agent like ascorbic acid or sodium thiosulfate.[\[7\]](#)
 - Introduce an internal standard into the sample.
- Purge and Trap Procedure:
 - An inert gas (e.g., helium) is bubbled through the water sample at a specified flow rate (e.g., 40 mL/min).[\[7\]](#)
 - The volatile compounds are purged from the sample and trapped on a sorbent tube containing materials like Tenax, silica gel, and charcoal.[\[1\]](#)[\[2\]](#)
- Desorption and Analysis:
 - The sorbent trap is heated, and the trapped analytes are backflushed with an inert gas into the gas chromatograph.
 - Separation is achieved on a capillary column (e.g., DB-624).
 - Detection and quantification are performed by a mass spectrometer (MS).

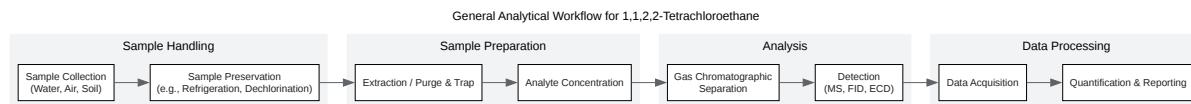
Analysis of 1,1,2,2-Tetrachloroethane in Air by NIOSH Method 1019

This method is designed for personal or area air sampling to determine exposure to **1,1,2,2-tetrachloroethane** in the workplace.[4][8]

- Sample Collection:
 - Air is drawn through a solid sorbent tube containing petroleum charcoal using a personal sampling pump at a flow rate of 0.01 to 0.2 L/min.[4][8]
 - A sample volume of 3 to 30 liters is typically collected.[4]
- Sample Preparation:
 - The front and back sections of the charcoal tube are placed in separate vials.
 - 1 mL of carbon disulfide (CS₂) is added to each vial to desorb the analyte.[4][8]
 - The vials are agitated for 30 minutes.[4][8]
- Analysis:
 - An aliquot of the CS₂ extract is injected into a gas chromatograph.
 - Separation is performed on a packed or capillary column.
 - Detection is carried out using a Flame Ionization Detector (FID).[3][4]

Visualizations

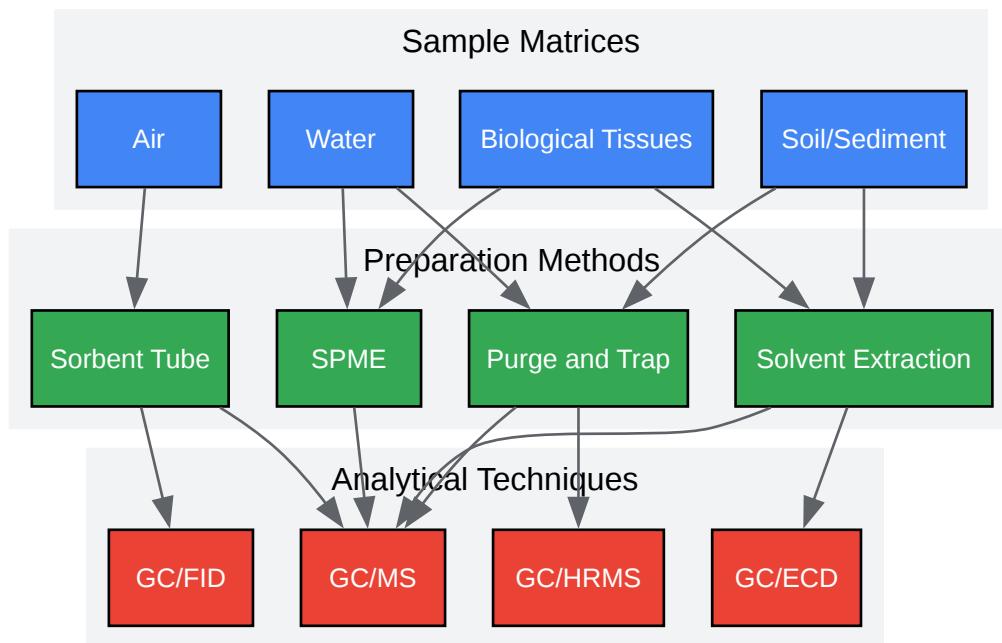
The following diagrams illustrate key workflows and relationships in the analysis of **1,1,2,2-tetrachloroethane**.



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Caption: General analytical workflow for **1,1,2,2-tetrachloroethane**.

Analytical Techniques for 1,1,2,2-Tetrachloroethane by Sample Matrix

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Caption: Analytical techniques for **1,1,2,2-tetrachloroethane** by matrix.

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